molecular formula C10H10N2 B1519372 4-(1-Aminocyclopropyl)benzonitrile CAS No. 1014645-75-0

4-(1-Aminocyclopropyl)benzonitrile

Cat. No. B1519372
M. Wt: 158.2 g/mol
InChI Key: GRTUEBYYYFNVJY-UHFFFAOYSA-N
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Description

4-(1-Aminocyclopropyl)benzonitrile, also known as PACBN, is a cyclic organic compound with the molecular formula C10H10N2. It is a powder with a molecular weight of 158.2 g/mol .


Molecular Structure Analysis

The molecular structure of 4-(1-Aminocyclopropyl)benzonitrile is represented by the formula 1S/C10H10N2/c11-7-8-1-3-9 (4-2-8)10 (12)5-6-10/h1-4H,5-6,12H2 .


Physical And Chemical Properties Analysis

4-(1-Aminocyclopropyl)benzonitrile is a powder with a molecular weight of 158.2 g/mol . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Phototoxicity Reduction in Dermatological Applications

4-(1 Aminocyclopropyl)benzonitrile derivatives have been explored for their potential in dermatological applications, particularly in reducing phototoxicity. For instance, a study discusses the design and synthesis of a novel, nonsteroidal androgen receptor antagonist, identified as PF-0998425, which is potent, selective, and demonstrates activity in vivo. This compound is rapidly metabolized systemically, thus reducing the risk of unwanted systemic side effects. Importantly, it was tested negative in the 3T3 NRU assay, indicating reduced potential for phototoxicity, a significant advantage in dermatological treatments (Li et al., 2008).

Charge Transfer and Fluorescence Studies

Benzonitrile derivatives, including 4-(1-Aminocyclopropyl)benzonitrile, are subjects of research in the field of fluorescence and charge transfer. For example, a study on 4-(N,N-Dimethyl-amino)benzonitrile (DMABN) - a prototype molecule for dual fluorescence - provided insights into the structure of excited states and their charge transfer characteristics. This research is critical in understanding the photophysical properties of benzonitrile derivatives (Köhn & Hättig, 2004).

Corrosion Inhibition

Research has been conducted on benzonitrile derivatives for their use as corrosion inhibitors. One study synthesized two benzonitrile derivatives and evaluated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These compounds demonstrated excellent corrosion inhibition properties, making them potential candidates for industrial applications in metal preservation (Chaouiki et al., 2018).

Antimicrobial Activity

Another important area of research is the exploration of benzonitrile derivatives for antimicrobial applications. For instance, a study synthesized new compounds containing a benzonitrile moiety and evaluated their antimicrobial activities. These compounds showed significant efficacy against various bacteria and fungi, suggesting their potential in developing new antimicrobial agents (El-Meguid, 2014).

Electrochemical Applications

Benzonitrile derivatives have also been studied for their role in electrochemical applications. For example, 4-(Trifluoromethyl)-benzonitrile was investigated as an electrolyte additive for high-voltage lithium-ion batteries, showing significant improvement in cyclic stability and performance (Huang et al., 2014).

Safety And Hazards

4-(1-Aminocyclopropyl)benzonitrile is classified as dangerous with safety information pictograms GHS05 and GHS07 . It is harmful if swallowed (H302), causes skin irritation (H312, H315), causes serious eye irritation (H318), and may cause respiratory irritation (H332, H335) .

properties

IUPAC Name

4-(1-aminocyclopropyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-7-8-1-3-9(4-2-8)10(12)5-6-10/h1-4H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTUEBYYYFNVJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669479
Record name 4-(1-Aminocyclopropyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Aminocyclopropyl)benzonitrile

CAS RN

1014645-75-0
Record name 4-(1-Aminocyclopropyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1,4-dicyanobenzene (3.30 g, 25.8 mmol) in dichloromethane was added titanium(IV) isopropoxide (7.56 mL, 25.8 mmol) followed by ethylmagnesium bromide (3M in ether, 15.5 mL, 46.4 mmol) dropwise (exothermic, gas evolution after one eq of reagent added) and the mixture was stirred at r.t. for 45 min. Borontrifluoride diethyl etherate (5.71 mL, 46.4 mmol) was added and the mixture was stirred at r.t. for 2 h, quenched with NH4Cl and HCl and separated. The aqueous phase was washed once with ether and then the pH was adjusted to 9-10 with 10N NaOH (precipitate formation). The mixture was filtered through celite and the cake washed with water/EtOAc. The phases were separated and the aqueous phase extracted with EtOAc. The organic layers were combined, washed with brine, dried over Na2SO4, filtered and concentrated in vacuo to give the desired product as a viscous oil which solidified at −20° C. The crude was used directly without further purification.
Quantity
3.3 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
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7.56 mL
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catalyst
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15.5 mL
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reactant
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[Compound]
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reagent
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0 (± 1) mol
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reactant
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[Compound]
Name
Borontrifluoride diethyl
Quantity
5.71 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Terephthalonitrile (500 mg, 390 mmol) was dissolved in 10 ml of DCM. Ti(OiPr)4 (1.1 ml, 3.9 mmol) was added to the solution, followed by a 3M solution of ethylmagnesium bromide in THF (2.3 ml, 7.0 mmol). The mixture was aged for 45 min at RT and BF3.Et2O (890 ul, 7.0 mmol) was added. The mixture was then aged for an additional 2 h at RT. The reaction was quenched with NH4Cl and 3N HCl. The layers were separated and the aqueous layer was washed with ether. The aqueous layer was then basicified using 10N NaOH (pH 9-10). EtOAc was added and the biphasic mixture was filtered. The layers were cut and the aqueous layer extracted with EtOAc. The combined organic layers were dried with MgSO4, filtered and concentrated. Yield=15%.
Quantity
500 mg
Type
reactant
Reaction Step One
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Quantity
10 mL
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solvent
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solution
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0 (± 1) mol
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reactant
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2.3 mL
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reactant
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890 μL
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reactant
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Quantity
1.1 mL
Type
catalyst
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a solution of terephthalonitrile (3.30 g, 25.8 mmol.) in dichloromethane (130 ml), Titanium (IV) isopropoxide (7.6 ml, 25.8 mmol) was added at room temperature followed by dropwise addition of ethyl magnesium bromide 1M in diethyl ether (47.0 ml). The mixture was stirred at room temperature for 45 min, then boron trifluoride etherate (5 ml) was added at once. After 2 hours, HCl aqueous solution (5%) was added to quench the reaction. The aqueous phase was separated, basified with aqueous 1M NaOH and extracted with ethylacetate. The organic phase was dried over Na2SO4 and concentrated under vacuo. The residue was purified by column chromatography eluting with a mixture petroleum ether/ethyl acetate (5:1). Collected fractions after solvent evaporation afforded the title compound (D14) (500 mg) as a white solid.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
7.6 mL
Type
catalyst
Reaction Step One
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0 (± 1) mol
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reactant
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47 mL
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5 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Blouin, Y Han, J Burch, J Farand… - Journal of medicinal …, 2010 - ACS Publications
The discovery of highly potent and selective second generation EP 4 antagonist MK-2894 (34d) is discussed. This compound exhibits favorable pharmacokinetic profile in a number of …
Number of citations: 32 pubs.acs.org

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